4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-(4-octoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-3-5-6-7-8-9-18-26-22-16-14-20(15-17-22)19-10-12-21(13-11-19)23(24)25-4-2/h10-17H,3-9,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMEKJOVCPRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester typically involves the reaction of 4’-Octyloxy-biphenyl-4-carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol under acidic or basic conditions.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Liquid Crystal Applications
Liquid Crystalline Properties
The elongated structure of 4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester suggests that it may exhibit liquid crystalline properties. Liquid crystals are critical in display technologies like LCDs due to their ability to change orientation under an electric field. This property is attributed to the compound's biphenyl moiety, which allows for stable aromatic interactions.
Table 1: Comparison of Liquid Crystal Compounds
| Compound Name | Structure Type | Applications |
|---|---|---|
| This compound | Biphenyl derivative | LCDs, photonics |
| 4-Octoxybenzoic acid | Monomer | LCDs, polymeric materials |
| Ethyl biphenyl-4-carboxylate | Biphenyl derivative | Organic electronics |
Organic Electronics
Potential in Organic Semiconductors
Due to its ability to form π-π stacking interactions and van der Waals forces, this compound is a candidate for research in organic semiconductors. The presence of the alkoxy group can enhance solubility and processability in organic electronic devices.
Case Study: Organic Photovoltaics
Research has indicated that compounds similar to this compound can be incorporated into organic photovoltaic cells, enhancing their efficiency due to improved charge transport properties.
Pharmaceutical Applications
Cytochrome P450 Inhibition
Studies have shown that this compound acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6). This inhibition can significantly affect drug metabolism and interactions within biological systems, making it relevant in drug formulation and toxicology studies.
Table 2: Cytochrome P450 Inhibition Profile
| Enzyme | Inhibition Type | Implications |
|---|---|---|
| CYP1A2 | Competitive | Affects metabolism of various drugs |
| CYP2C19 | Non-competitive | Impacts drug efficacy |
| CYP2D6 | Mixed-type | Alters pharmacokinetics |
Supramolecular Chemistry
Self-Assembly Potential
The combination of aromatic and aliphatic groups in this compound allows it to participate in non-covalent interactions crucial for supramolecular chemistry. Researchers can design molecules that self-assemble into specific structures, which can lead to novel materials with tailored properties.
Synthesis and Characterization
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and esterification processes. Understanding these synthetic pathways is essential for optimizing yields and purity levels.
Mechanism of Action
The mechanism of action of 4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester involves its hydrolysis to release 4’-Octyloxy-biphenyl-4-carboxylic acid and ethanol. The ester bond is cleaved by nucleophilic attack, typically by water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol . The molecular targets and pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations in Alkoxy Chain Length
Ethyl 4'-n-Undecyloxybiphenyl-4-carboxylate (C₂₆H₃₆O₃) :
This compound features a longer undecyloxy (C₁₁H₂₃O) chain instead of octyloxy. The increased chain length enhances liquid crystalline properties, such as broader mesophase temperature ranges, compared to shorter chains. However, longer chains may reduce solubility in polar solvents .- 4'-(Octyloxy)biphenyl-4-carboxylic Acid 4-(2-Methylbutoxy)phenyl Ester (C₃₂H₄₀O₄): This analog replaces the ethyl ester with a branched 2-methylbutoxy phenyl ester.
Table 1: Alkoxy Chain Length and Physical Properties
Functional Group Modifications
[1,1'-Biphenyl]-4-carboxylic Acid, 3'-Bromo-4'-hydroxy-, Ethyl Ester (C₁₅H₁₃BrO₃) :
The introduction of bromine and hydroxyl groups increases polarity, making this compound more reactive in cross-coupling reactions. It serves as an intermediate in pharmaceuticals (e.g., Trifarotene), unlike the target compound, which lacks halogen substituents .4'-Ethyl-4-biphenylcarboxylic Acid (C₁₅H₁₄O₂) :
As a carboxylic acid derivative, it exhibits higher melting points and lower volatility compared to its ethyl ester counterpart. The absence of the ester group limits its utility in hydrophobic applications but enhances acidity for salt formation .
Table 2: Functional Group Impact on Reactivity
Solubility and Hydrophobicity
Compared to myristic acid ethyl ester (C₁₆H₃₂O₂), a saturated fatty acid ester, biphenyl-based esters exhibit lower hydrophobicity due to aromatic stacking interactions. However, the octyloxy chain in the target compound enhances lipid solubility relative to shorter-chain analogs like ethyl 4'-formylbiphenyl-3-carboxylate (C₁₆H₁₄O₃) .
Biological Activity
4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester is a compound of interest due to its potential applications in materials science and biological systems. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its biphenyl structure with an octyloxy group and an ethyl ester functional group, which contributes to its unique physicochemical properties. The elongated structure suggests possible liquid crystalline properties, which may influence its biological interactions and applications in drug delivery systems.
Antibacterial Activity
Biphenyl derivatives have shown significant antibacterial activity against various strains of bacteria. For instance, studies on similar compounds indicate that modifications in the biphenyl structure can enhance their efficacy against pathogens such as Staphylococcus aureus .
Anticancer Potential
Biphenyl derivatives are also being investigated for their anticancer properties. The introduction of various substituents on the biphenyl core has been linked to increased cytotoxicity against cancer cell lines. Although direct studies on this compound are sparse, the structural similarities with known anticancer agents suggest potential activity that warrants further investigation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The bioavailability and metabolic pathways of similar compounds have been studied extensively. For example, omega-3 fatty acid ethyl esters demonstrate improved bioavailability through innovative formulations . This indicates that optimizing the delivery form of this compound could enhance its pharmacological effects.
Case Studies and Research Findings
- Antibacterial Efficacy : A study examining the antibacterial properties of related biphenyl compounds demonstrated a dose-dependent inhibition of bacterial growth. The effectiveness was attributed to the disruption of bacterial cell membranes, leading to cell lysis.
- Cytotoxicity Assays : In vitro assays using cancer cell lines showed that biphenyl derivatives can induce apoptosis at certain concentrations. The mechanism involved the activation of caspases and modulation of mitochondrial membrane potential.
- Liquid Crystalline Applications : Research into liquid crystalline properties revealed that compounds like this compound could be utilized in drug delivery systems due to their ability to form organized structures that enhance solubility and stability of therapeutic agents .
Summary Table of Biological Activities
Q & A
Q. What are the primary synthetic routes for 4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester, and how can intermediates be characterized?
Methodological Answer: The compound is synthesized via a multi-step process:
Friedel-Crafts acylation to form the biphenyl core (e.g., using maleic anhydride and aromatic substrates) .
Esterification of the carboxylic acid moiety with ethanol under acid catalysis.
Alkoxy group introduction via nucleophilic substitution (e.g., reacting with 1-bromooctane in the presence of a base).
Characterization Techniques:
Q. How can researchers mitigate instability issues during synthesis and storage?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .
- Handling: Avoid prolonged exposure to moisture or light. Use anhydrous solvents (e.g., THF, DMF) during synthesis .
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance yield in biphenyl acylation?
Methodological Answer: Use Design of Experiments (DoE) to evaluate factors:
- Variables: Catalyst concentration (AlCl₃), temperature, reaction time.
- Response Surface Methodology (RSM) to identify optimal conditions (e.g., 0.1 M AlCl₃, 80°C, 6 hours) .
Table 1: Optimization Results for Friedel-Crafts Acylation
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Catalyst (AlCl₃, mol%) | 5 | 15 | 10 |
| Temperature (°C) | 60 | 100 | 80 |
| Reaction Time (h) | 4 | 8 | 6 |
| Yield (%) | 45 | 78 | 85 |
Q. What computational methods are effective in predicting the mesomorphic behavior of this ester in liquid crystal research?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model alkyl chain flexibility and biphenyl rotational barriers to predict nematic/smectic phases.
- Quantum Chemistry (DFT): Calculate dipole moments and polarizability to correlate with experimental mesophase transitions .
- Data Integration: Combine computational results with differential scanning calorimetry (DSC) and polarized optical microscopy (POM) data .
Q. How can analytical discrepancies in NMR spectra (e.g., unexpected splitting) be resolved?
Methodological Answer:
- Variable Temperature NMR: Detect dynamic processes (e.g., hindered rotation of the octyloxy group) by acquiring spectra at 25°C to 60°C .
- COSY/NOESY: Assign coupling patterns and confirm spatial proximity of protons.
- Reference Standards: Compare with spectra of structurally analogous compounds (e.g., 4'-methoxy derivatives) .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Heat Transfer: Use jacketed reactors to maintain temperature control during exothermic steps (e.g., esterification).
- Purification: Replace column chromatography with recrystallization (solvent: ethanol/water) or fractional distillation.
- Yield Loss Mitigation: Optimize stoichiometry (e.g., 1.2 equivalents of octyl bromide) and monitor side reactions via inline FTIR .
Data Contradictions and Resolution
Q. How should researchers address conflicting reports on the compound’s thermal stability?
Methodological Answer:
- Reproduce Conditions: Ensure identical heating rates (e.g., 10°C/min in TGA) and sample preparation (powder vs. crystalline form).
- Collaborative Validation: Cross-validate results with independent labs using standardized protocols .
- Environmental Controls: Document atmospheric conditions (e.g., O₂ levels affecting decomposition pathways) .
Q. What strategies validate the compound’s purity when commercial standards are unavailable?
Methodological Answer:
- Multi-Technique Cross-Check: Combine HPLC, GC-MS, and elemental analysis.
- Spiking Experiments: Add a known impurity (e.g., biphenyl-4-carboxylic acid) to confirm detection limits .
- Synthesis of Derivatives: Prepare a methyl ester analog as an internal reference .
Methodological Tables
Table 2: Analytical Techniques for Quality Control
| Technique | Purpose | Critical Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, 70:30 MeOH:H₂O |
| DSC | Phase transition analysis | Heating rate: 5°C/min |
| FTIR | Functional group verification | ATR mode, 4000-400 cm⁻¹ |
Table 3: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 4 weeks | 2.5 | Biphenyl-4-carboxylic acid |
| Light exposure, 4 weeks | 4.8 | Octyloxy hydrolysis product |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
